2-(2,2-Difluoroethoxy)-4-fluorobenzoic acid
Overview
Description
2-(2,2-Difluoroethoxy)-4-fluorobenzoic acid, also known as 2,2-difluoro-4-fluorobenzoic acid (DFBFA), is an organic compound belonging to the family of carboxylic acids. It is a colorless, crystalline solid with a melting point of 91-93 °C and a boiling point of 277-278 °C. DFBFA is a versatile building block for organic synthesis due to its wide range of reactivity and its ability to form complexes with other molecules. It is used in the synthesis of fluorinated compounds and as a catalyst in organic reactions.
Scientific Research Applications
Metal-Organic Frameworks (MOFs) and Cluster Synthesis
2-Fluorobenzoic acid derivatives are instrumental in the synthesis and structural development of rare-earth metal-organic frameworks (MOFs). These MOFs have shown potential in various applications, including gas storage, separation, and catalysis. For example, the utilization of 2-fluorobenzoic acid as a modulator has led to the discovery of fluoro bridging groups in rare-earth MOFs. Such bridging groups are significant for the synthesis of novel MOF structures with potential applications in gas separation and storage due to their unique pore sizes and surface areas (Vizuet et al., 2021).
Lanthanide Complexes and Photoluminescence
The synthesis of lanthanum complexes using 2-fluorobenzoic acid ligands has been explored to create materials with unique photoluminescent properties. These complexes exhibit potential for use in optoelectronic devices, sensors, and as probes in fluorescence microscopy due to their ability to sensitize visible and near-infrared (NIR) emitting lanthanide ions. Such applications are crucial for advances in medical imaging, environmental monitoring, and the development of photovoltaic devices (Xia, 2007).
Biodegradation and Environmental Research
Research into the biodegradation of fluorobenzoates has revealed the capability of certain microorganisms to catabolize these compounds, highlighting their potential in bioremediation strategies. Specifically, studies have shown that Sphingomonas sp. can degrade fluorobenzoates, making it a valuable tool in the detoxification of environments contaminated with fluorinated organic compounds (Boersma et al., 2004).
Fluorinated Compounds in Organic Synthesis
Fluorobenzoic acid derivatives are also key intermediates in the synthesis of various fluorinated organic compounds. Their use has been critical in developing new synthetic routes for fluorinated materials, which are essential in pharmaceuticals, agrochemicals, and material sciences. The selective substitution reactions involving fluorobenzoic acids have been particularly useful in constructing complex molecular architectures with specific functional properties (Umezu et al., 2003).
Conformational Analysis and Molecular Interactions
Studies on aminofluorobenzoic acids, including derivatives similar in structure to 2-(2,2-Difluoroethoxy)-4-fluorobenzoic acid, have provided insights into the conformational isomerism driven by intra-molecular interactions such as hydrogen bonding and fluorine interactions. Such research offers valuable information for the design of molecular sensors, switches, and other functional materials that rely on conformational changes for their activity (Silla et al., 2013).
properties
IUPAC Name |
2-(2,2-difluoroethoxy)-4-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c10-5-1-2-6(9(13)14)7(3-5)15-4-8(11)12/h1-3,8H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLOUIABNFSWFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCC(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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